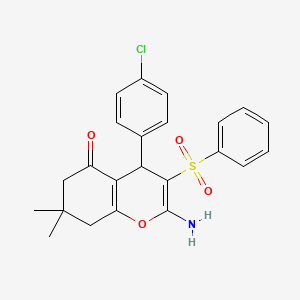

2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one" is a derivative of 2-aminochromenes, which are known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 2-aminochromenes and related structures have been synthesized and analyzed in various studies, providing insights into their chemical behavior and properties.

Synthesis Analysis

The synthesis of 2-aminochromenes typically involves multi-component reactions, as seen in the synthesis of related compounds. For instance, substituted 2-aminochromenes were synthesized through a three-component condensation involving aromatic aldehydes, derivatives of cyanoacetic acid, and phenols or naphthols . Similarly, the synthesis of a related compound, 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]-chromene-3-carbonitrile, was achieved using 2-(3,4-dimethoxybenzylidene)-1-tetralone and malononitrile in the presence of KF-montmorillonite . These methods suggest that the synthesis of the compound may also involve a multi-component reaction with appropriate substitutions to introduce the benzenesulfonyl and chlorophenyl groups.

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the molecular and crystal structures of similar compounds. For example, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo[h]-chromene-2-yl) formate was elucidated, revealing a six-membered ring with a boat conformation and the presence of intra- and intermolecular hydrogen bonds . The molecular structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was also determined, showing a fused cyclohexene and pyran rings adopting sofa and boat conformations, respectively . These analyses indicate that the compound may exhibit similar structural features, including specific ring conformations and potential hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of 2-aminochromenes and their derivatives can be inferred from the synthesis and structural characterization of related compounds. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid led to the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were structurally characterized . This suggests that the benzenesulfonyl group in the compound of interest may also participate in reactions involving sulfonamide formation or substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminochromenes and related compounds can be deduced from their molecular structures and synthesis conditions. For example, the crystal density, melting points, and hydrogen bonding patterns contribute to the stability and solubility of these compounds . The presence of substituents like the benzenesulfonyl and chlorophenyl groups can influence these properties by altering the molecular geometry and electronic distribution. Additionally, the steric effects introduced by these groups may affect the compound's reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Structural Characterization and Kinetic Investigation

Two structural isomers related to the compound have been synthesized and structurally characterized by X-ray single crystal diffraction. This research offers valuable insights into the molecular-electronic structure of these molecules and their kinetic behavior in substitution reactions in aqueous solutions. Such studies are crucial for understanding the physicochemical properties and reactivity of related compounds (Rublova et al., 2017).

Synthesis and Biological Activity

Chromen-2-one derivatives, closely related to the compound , have been synthesized and their antibacterial activity has been evaluated. This research highlights the potential biomedical applications of such compounds, particularly in developing new antibacterial agents (Behrami, 2018).

Reactivity Studies

The reactivity of compounds structurally similar to 2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one has been explored. This research provides insights into the condensation reactions and the formation of various chromanone and chromenone products under different reaction conditions, contributing to the field of synthetic organic chemistry (El‐Shaaer et al., 2014).

Synthesis Protocols

The synthesis of structurally similar compounds involves a domino approach, offering a convenient and rapid method to obtain highly substituted fused chromenones. This research contributes significantly to synthetic methodologies, providing efficient ways to synthesize complex molecules (Avula et al., 2014).

Propiedades

IUPAC Name |

2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO4S/c1-23(2)12-17(26)20-18(13-23)29-22(25)21(19(20)14-8-10-15(24)11-9-14)30(27,28)16-6-4-3-5-7-16/h3-11,19H,12-13,25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBOQOWNYVCVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)